

# Application Notes and Protocols for Measuring PSB-1901 Efficacy in Mouse Models

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## Compound of Interest

Compound Name: PSB-1901

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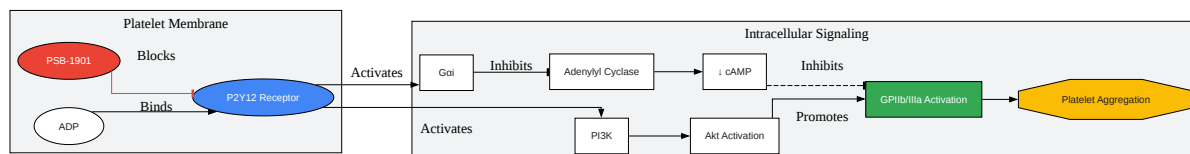
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**PSB-1901** is a potent and selective antagonist of the P2Y<sub>12</sub> receptor, a key mediator of platelet activation and aggregation. Adenosine diphosphate (ADP), released from dense granules of activated platelets, binds to the P2Y<sub>12</sub> receptor, initiating a signaling cascade that leads to thrombus formation.[1][2] By blocking this receptor, **PSB-1901** is being investigated as a promising antiplatelet agent for the prevention and treatment of arterial thrombosis.[3] These application notes provide detailed protocols for evaluating the in vivo efficacy of **PSB-1901** in established murine models of thrombosis.

## P2Y<sub>12</sub> Signaling Pathway

The P2Y<sub>12</sub> receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, G<sub>ai</sub>. [4][5] Upon activation by ADP, the G<sub>ai</sub> subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. [4][6] Reduced cAMP levels result in decreased phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key protein in maintaining platelet quiescence. Additionally, the G $\beta\gamma$  subunits activate phosphoinositide 3-kinase (PI3K), which in turn activates Akt (Protein Kinase B). [5][6] These signaling events culminate in the conformational activation of the glycoprotein IIb/IIIa ( $\alpha$ IIb $\beta$ 3) integrin receptor, enabling it to bind fibrinogen and mediate platelet aggregation, ultimately leading to thrombus formation. [6]



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**Caption:** P2Y12 receptor signaling pathway and the inhibitory action of **PSB-1901**.

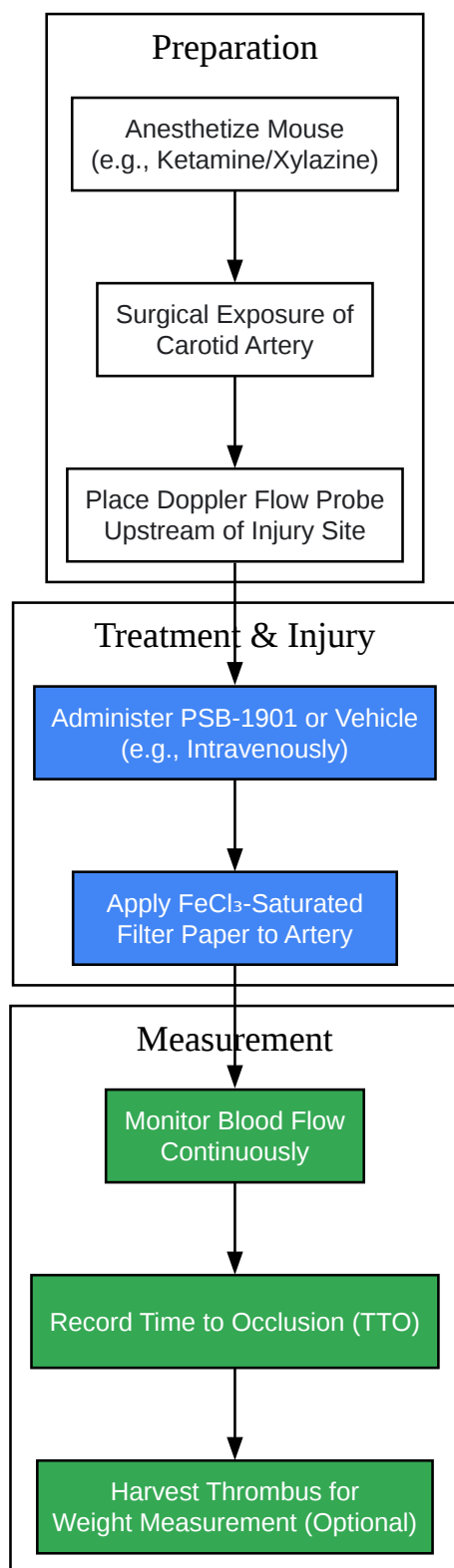
## Experimental Protocols

Two standard and widely used murine models for evaluating antiplatelet agents are the ferric chloride ( $\text{FeCl}_3$ )-induced carotid artery thrombosis model (arterial thrombosis) and the inferior vena cava (IVC) ligation model (venous thrombosis).<sup>[7][8][9][10]</sup>

### Ferric Chloride ( $\text{FeCl}_3$ )-Induced Carotid Artery Thrombosis Model

This model assesses the ability of an antithrombotic agent to prevent the formation of an occlusive thrombus in an artery following chemical injury to the endothelium.<sup>[6][8][11]</sup>

Experimental Workflow:



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**Caption:** Workflow for the FeCl<sub>3</sub>-induced carotid artery thrombosis model.

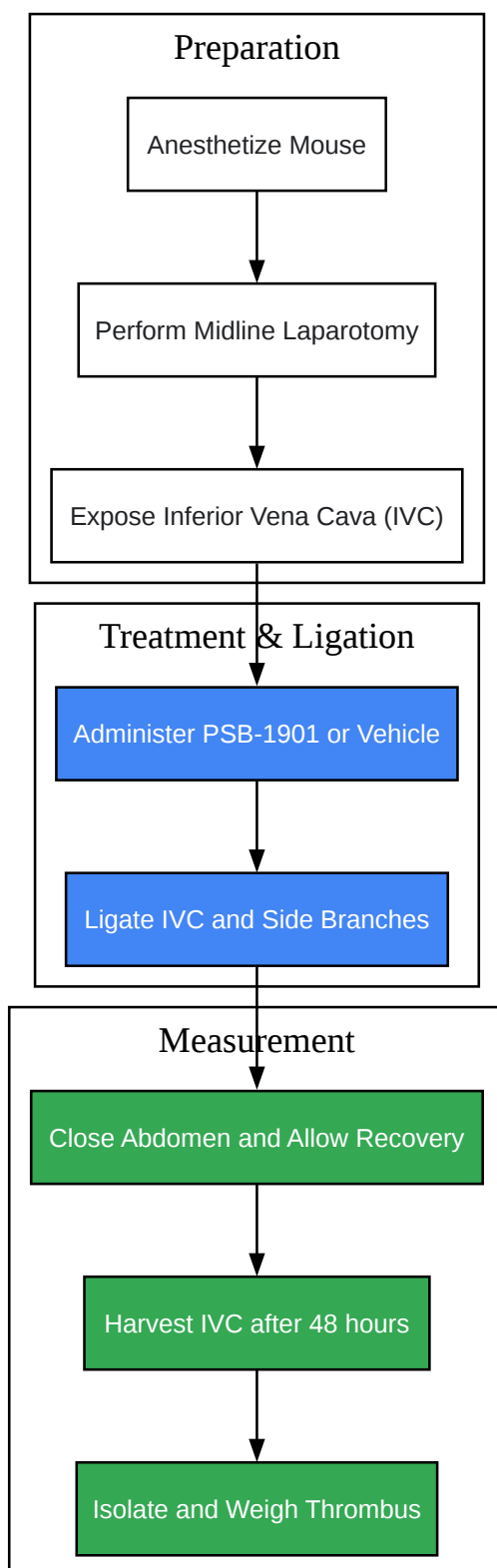
#### Detailed Protocol:

- Animal Preparation:
  - Anesthetize 8-12 week old C57BL/6 mice with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg).[6]
  - Place the mouse in a supine position on a warming pad to maintain body temperature.
  - Make a midline cervical incision to expose the right common carotid artery, carefully separating it from the vagus nerve.[8]
- Drug Administration:
  - Administer **PSB-1901** or vehicle control (e.g., saline) via tail vein injection. Dosing and timing should be determined by prior pharmacokinetic studies.
- Thrombosis Induction:
  - Place a small Doppler flow probe around the carotid artery to monitor blood flow.[4][6]
  - Apply a 1x2 mm piece of filter paper saturated with 10% FeCl<sub>3</sub> solution directly onto the adventitial surface of the carotid artery for 3 minutes.[6]
  - After 3 minutes, remove the filter paper and rinse the area with saline.[8]
- Efficacy Measurement:
  - Continuously monitor blood flow until it ceases for a period of 2 minutes, which is defined as the time to occlusion (TTO).
  - A cut-off time (e.g., 30 minutes) should be established, after which the artery is considered patent if occlusion does not occur.
  - Optionally, the thrombosed segment of the artery can be excised, and the thrombus can be dried and weighed.

## Inferior Vena Cava (IVC) Ligation Model

This model is used to study venous thrombosis and evaluates the effect of antithrombotic compounds on thrombus formation under low-flow/stasis conditions.[9][10][12]

Experimental Workflow:



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**Caption:** Workflow for the inferior vena cava (IVC) ligation thrombosis model.

#### Detailed Protocol:

- Animal Preparation:
  - Anesthetize mice as described in the arterial thrombosis protocol.
  - Perform a midline laparotomy to expose the abdominal cavity.
  - Gently retract the intestines to expose the inferior vena cava.
- Drug Administration:
  - Administer **PSB-1901** or vehicle control as per the study design.
- Thrombosis Induction:
  - Carefully dissect the IVC just below the renal veins.
  - Ligate the IVC completely with a non-reactive suture.<sup>[13]</sup> All visible side branches in the area should also be ligated to ensure stasis.<sup>[9][12]</sup>
- Efficacy Measurement:
  - Close the abdominal wall and skin with sutures.
  - Allow the animal to recover for a predetermined period (e.g., 48 hours).
  - After 48 hours, euthanize the mouse and re-expose the IVC.
  - Excise the thrombosed segment of the IVC, open it longitudinally, and carefully remove the thrombus.
  - Measure the length and wet weight of the thrombus.

## Data Presentation

The efficacy of **PSB-1901** should be evaluated by comparing key parameters between the treated and vehicle control groups. Data should be presented clearly for straightforward interpretation.

Table 1: Efficacy of **PSB-1901** in FeCl<sub>3</sub>-Induced Arterial Thrombosis Model

Treatment Group (n=10)	Dose (mg/kg, IV)	Time to Occlusion (TTO) (min)	Occlusion Incidence (%)	Thrombus Dry Weight (mg)
Vehicle Control	-	10.5 ± 2.1	100%	0.45 ± 0.08
PSB-1901	0.5	18.2 ± 3.5	60%	0.21 ± 0.05*
PSB-1901	1.0	25.8 ± 4.0	20%	0.09 ± 0.03**
PSB-1901	2.0	>30 (Patency)	0%	N/A

\*Data are presented as Mean ± SD. Statistical significance vs. Vehicle Control: \*p<0.05, \*\*p<0.01, \*\*\*p<0.001.

Table 2: Efficacy of **PSB-1901** in IVC Ligation Venous Thrombosis Model

Treatment Group (n=10)	Dose (mg/kg, IV)	Thrombus Incidence (%)	Thrombus Wet Weight (mg)	Thrombus Length (mm)
Vehicle Control	-	100%	16.8 ± 3.2	7.1 ± 1.5
PSB-1901	1.0	100%	11.5 ± 2.8	5.2 ± 1.1
PSB-1901	3.0	70%*	6.2 ± 1.9	2.8 ± 0.9
PSB-1901	10.0	30%**	2.1 ± 0.8	1.1 ± 0.5

\*Data are presented as Mean ± SD. Statistical significance vs. Vehicle Control: \*p<0.05, \*\*p<0.01, \*\*\*p<0.001.

## Conclusion

The protocols described provide a robust framework for assessing the antithrombotic efficacy of the P2Y<sub>12</sub> receptor antagonist **PSB-1901** in clinically relevant mouse models of arterial and venous thrombosis. The quantitative data, though hypothetical, illustrate the expected dose-dependent reduction in thrombus formation, as measured by increased time to occlusion and



decreased thrombus weight. These methodologies are essential for the preclinical evaluation of novel antiplatelet therapies.

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